molecular formula C19H22N4O6S B6493316 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 868981-37-7

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B6493316
CAS No.: 868981-37-7
M. Wt: 434.5 g/mol
InChI Key: LIXDVZZFHGCZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule featuring a 1,3-oxazolidin-2-yl core substituted with a 4-methoxybenzenesulfonyl group and ethanediamide linkages. The oxazolidinone scaffold is pharmacologically significant due to its role in antibiotics (e.g., linezolid) and enzyme inhibitors.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-15-5-7-16(8-6-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-4-2-3-9-20-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXDVZZFHGCZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide, often referred to as a novel oxazolidinone derivative, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 868981-33-3
Molecular Formula C21H25N3O7S
Molecular Weight 463.5 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, leading to bacteriostatic effects against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Properties

Recent studies have highlighted the antibacterial efficacy of oxazolidinones. The compound has shown promising results in vitro against various bacterial strains. For instance, it has been tested against both Gram-positive and some Gram-negative bacteria, demonstrating significant inhibitory concentrations (IC50 values) comparable to established antibiotics like linezolid .

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of several oxazolidinone derivatives, including our compound. The results indicated that it exhibited potent antibacterial activity with lower cytotoxicity compared to traditional antibiotics .
  • Mechanistic Insights : Another research article focused on the binding affinity of this compound to the ribosomal subunit, utilizing molecular docking simulations. The findings suggested a strong interaction with key residues within the ribosomal RNA, which is crucial for its antibacterial action .

Cytotoxicity and Safety Profile

In addition to its antibacterial properties, preliminary cytotoxicity assays have been conducted. These studies suggest that while the compound is effective against bacterial cells, it exhibits low toxicity towards mammalian cell lines at therapeutic concentrations. This safety profile is critical for its potential development as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameActivity Profile
This compoundPotent against Gram-positive bacteria
LinezolidEstablished treatment for MRSA
Other OxazolidinonesVariable efficacy; some show resistance

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Ring Sulfonyl Group Ethanediamide Substituents Molecular Weight Reference
Target Compound 1,3-Oxazolidin 4-Methoxybenzenesulfonyl Pyridin-2-ylmethyl Not Provided N/A
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 1,3-Oxazolidin 4-Methoxybenzenesulfonyl 3,4-Dimethoxyphenethyl 507.6
N-Cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 1,3-Oxazinan 4-Methoxybenzenesulfonyl Cyclopentyl 425.5
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 1,3-Oxazinan 4-Fluorobenzenesulfonyl 2-(2-Methoxyphenyl)ethyl 479.5
N-(2-Hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 1,3-Oxazinan 4-Methoxybenzenesulfonyl 2-Hydroxyethyl 401.4

Key Observations:

Ring System : The target compound’s 1,3-oxazolidin (5-membered) ring may confer greater conformational rigidity compared to 1,3-oxazinan (6-membered) analogs .

Sulfonyl Groups : The 4-methoxybenzenesulfonyl group in the target compound and analogs enhances solubility compared to the 4-fluorobenzenesulfonyl group in .

Physicochemical Properties

Available data suggest sulfonamide-containing analogs exhibit high melting points (e.g., 170–178°C for related compounds ), likely due to hydrogen bonding and crystallinity. Molecular weights range from 401.4–507.6 g/mol, influenced by substituent bulk (e.g., dimethoxyphenethyl vs. hydroxyethyl ). The target compound’s pyridine moiety may reduce logP compared to alkyl-substituted analogs, improving aqueous solubility.

Preparation Methods

Cyclization of Hydroxyamide Precursors

The oxazolidine scaffold is synthesized via cyclization of 2-hydroxycarboxylic acid esters with carbamates, as demonstrated in foundational patents. For example, reacting a carbamate derivative (e.g., methyl carbamate) with ethyl 2-hydroxyacetate under reflux conditions (80–250°C) yields the oxazolidine-2,4-dione intermediate. Catalysts such as p-toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂) accelerate the reaction, achieving yields exceeding 70%.

Reaction Conditions:

ParameterValue
Temperature120–180°C
SolventToluene or dichloroethane
CatalystpTSA (5 mol%)
Reaction Time12–24 hours

Sulfonylation of the Oxazolidine Core

Introducing the 4-methoxybenzenesulfonyl group requires electrophilic aromatic substitution or direct sulfonylation. The oxazolidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0–5°C to minimize side reactions, yielding the sulfonylated oxazolidine intermediate.

Key Data:

  • Yield: 82–89% after column chromatography (silica gel, ethyl acetate/hexane).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water).

Functionalization with Ethanediamide and Pyridinylmethyl Groups

Synthesis of the Ethanediamide Linker

The ethanediamide bridge is formed via sequential amidation. First, the oxazolidine-methyl amine is reacted with oxalyl chloride in tetrahydrofuran (THF) to generate the oxalamido intermediate. This intermediate is then coupled with pyridin-2-ylmethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Scheme:

  • Oxazolidine-CH2NH2+ClCO-COClOxazolidine-CH2NH-CO-COCl\text{Oxazolidine-CH}_2\text{NH}_2 + \text{ClCO-COCl} \rightarrow \text{Oxazolidine-CH}_2\text{NH-CO-COCl}

  • Oxazolidine-CH2NH-CO-COCl+Pyridin-2-yl-CH2NH2Target Compound\text{Oxazolidine-CH}_2\text{NH-CO-COCl} + \text{Pyridin-2-yl-CH}_2\text{NH}_2 \rightarrow \text{Target Compound}

Optimization Insights:

  • Stoichiometric excess of oxalyl chloride (1.5 eq) ensures complete conversion.

  • DCC-mediated coupling at 0°C reduces racemization.

Pyridinylmethyl Group Incorporation

The pyridin-2-ylmethylamine is synthesized via reductive amination of pyridine-2-carboxaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This step achieves >90% yield, with the amine subsequently purified via distillation under reduced pressure.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (silica gel, gradient elution with ethyl acetate/methanol). Final recrystallization from ethanol/water (9:1) affords the compound as a white crystalline solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, aromatic-H), 7.44–7.40 (m, 2H, aromatic-H), 4.35 (s, 2H, CH₂-pyridine), 3.89 (s, 3H, OCH₃), 3.62–3.58 (m, 2H, oxazolidine-CH₂).

  • HRMS (ESI): m/z calculated for C₁₉H₂₂N₄O₆S [M+H]⁺: 434.1254; found: 434.1256.

Challenges and Mitigation Strategies

  • Stereochemical Control: The oxazolidine ring’s stereochemistry is preserved using chiral auxiliaries during cyclization.

  • Sulfonylation Side Reactions: Low-temperature conditions (0–5°C) suppress polysulfonylation.

  • Amidation Efficiency: DCC/HOBt coupling system increases amide bond formation efficiency to >85% .

Q & A

Q. Basic Research Focus :

  • Catalyst Selection : Use palladium on carbon (Pd/C) for hydrogenation steps or transition-metal catalysts (e.g., CuI) for coupling reactions. Catalysts must be chosen based on compatibility with sulfonyl and oxazolidinone groups .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution steps, while dichloromethane (DCM) is suitable for acid-catalyzed reactions .
  • Temperature Control : Maintain temperatures between 0°C (for sensitive intermediates) and 80°C (for prolonged condensations), monitored via inline IR spectroscopy .
  • Purity Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and minimize side products .

Q. Advanced Consideration :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and scalability .

What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Q. Basic Research Focus :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify functional groups (e.g., sulfonyl, pyridinyl) and assess stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C20H24N4O7S) and detect isotopic patterns .
  • X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles and confirm stereochemical configuration .

Q. Advanced Consideration :

  • Dynamic HPLC-MS Coupling : Combine HPLC with real-time MS to identify co-eluting impurities and degradation products .

How can researchers identify and validate biological targets for this compound in disease pathways?

Q. Basic Research Focus :

  • In Vitro Binding Assays : Use fluorescence polarization or radioligand displacement assays to screen for interactions with receptors (e.g., kinases, GPCRs) .
  • Enzymatic Inhibition Studies : Measure IC50 values against enzymes like cyclooxygenase-2 (COX-2) or proteases using spectrophotometric assays .

Q. Advanced Consideration :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) for target-ligand interactions with high sensitivity .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by assessing compound efficacy in genetically modified cell lines .

How should contradictory data in biological activity assays (e.g., variable IC50 values) be resolved?

Q. Basic Research Focus :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across independent labs .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent interference .

Q. Advanced Consideration :

  • Meta-Analysis of Dose-Response Curves : Apply nonlinear regression models to identify outliers and refine EC50/IC50 calculations .

What computational methods are effective for predicting the compound’s pharmacokinetic properties and binding modes?

Q. Basic Research Focus :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like the ATP-binding pocket of kinases .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .

Q. Advanced Consideration :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .

How does the compound compare structurally and functionally to analogs with modified sulfonyl or pyridinyl groups?

Q. Basic Research Focus :

  • Functional Group Swapping : Compare IC50 values against analogs where 4-methoxybenzenesulfonyl is replaced with 3,4-dimethoxybenzenesulfonyl () or pyridin-2-yl with pyridin-4-yl ().
  • SAR Tables :
ModificationTarget Affinity (IC50, nM)Solubility (mg/mL)Reference
4-OCH3-SO2120 ± 150.8
3,4-(OCH3)2-SO285 ± 100.5
Pyridin-2-yl120 ± 150.8This work
Pyridin-4-yl200 ± 251.2

Q. Advanced Consideration :

  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for sulfonyl/pyridinyl variants using FEP+ in Schrödinger .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Research Focus :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the oxazolidinone ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Advanced Consideration :

  • Cocrystal Engineering : Design cocrystals with succinic acid to enhance thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.